molecular formula C11H11N3O2 B1454436 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1342135-56-1

4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid

Cat. No.: B1454436
CAS No.: 1342135-56-1
M. Wt: 217.22 g/mol
InChI Key: HTBDTXFBBBIGPI-UHFFFAOYSA-N
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Description

4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid: is an organic compound that features a benzoic acid moiety substituted with a dimethyl-1,2,4-triazole ring

Biochemical Analysis

Biochemical Properties

4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in this compound is known to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. This interaction can modulate the activity of enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . Additionally, the benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . This effect is mediated through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth . Furthermore, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . This inhibition can prevent cancer cell invasion and metastasis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Its effects on cellular processes can vary depending on the duration of exposure. Short-term exposure to this compound can lead to immediate changes in cell signaling and gene expression, while long-term exposure may result in more profound alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the species and the route of administration. Therefore, careful dose optimization is essential for maximizing the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, the benzoic acid moiety can facilitate the targeting of this compound to the nucleus, where it can interact with transcription factors and other nuclear proteins . Additionally, the triazole ring can promote the localization of this compound to the mitochondria, influencing mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with triazole precursors. One common method includes the use of sodium hypochlorite as an oxidizing agent to facilitate the formation of the triazole ring . The reaction is carried out under controlled heating conditions, followed by purification steps such as crystallization to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the benzoic acid moiety.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzoic acid ring.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the benzoic acid ring.

Scientific Research Applications

Chemistry: In chemistry, 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of novel materials and catalysts.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its triazole ring is known to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways is of significant interest for therapeutic development .

Industry: In the industrial sector, this compound is used in the formulation of agrochemicals and as an intermediate in the production of dyes and pigments .

Comparison with Similar Compounds

  • 4-(4H-1,2,4-triazol-4-yl)benzoic acid
  • 4-((3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid

Comparison: 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid is unique due to the presence of dimethyl groups on the triazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a distinct candidate for various applications .

Properties

IUPAC Name

4-(4,5-dimethyl-1,2,4-triazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-12-13-10(14(7)2)8-3-5-9(6-4-8)11(15)16/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBDTXFBBBIGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342135-56-1
Record name 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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